2-Bromo-6-(methylamino)benzoic acid
Description
Contextualization of Substituted Benzoic Acids in Contemporary Organic Synthesis
Substituted benzoic acids are a cornerstone of modern organic synthesis, serving as versatile building blocks for a vast array of complex molecules. ekb.eg Their prevalence stems from the dual reactivity of the aromatic ring and the carboxylic acid moiety. The benzene (B151609) ring can undergo various electrophilic and nucleophilic substitution reactions, allowing for the introduction of diverse functional groups, while the carboxylic acid group can be readily converted into esters, amides, acid chlorides, and other derivatives. This class of compounds is fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials. ekb.egijpsonline.com
The electronic properties of the substituents on the benzoic acid ring profoundly influence its acidity and reactivity. Electron-withdrawing groups enhance the acidity of the carboxylic acid and can direct incoming electrophiles to specific positions, whereas electron-donating groups have the opposite effect. rsc.org This predictable modulation of reactivity makes substituted benzoic acids invaluable tools for chemists in designing synthetic routes to target molecules with desired properties.
Significance of Multifunctionalized Aryl Halides in Chemical Research
Multifunctionalized aryl halides, particularly those containing bromine or iodine, are of paramount importance in contemporary chemical research. These compounds are key precursors in a multitude of cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, which are foundational methods for carbon-carbon and carbon-heteroatom bond formation. wikipedia.org The presence of a halogen atom provides a reactive handle for these transformations, while other functional groups on the aromatic ring can be used to build molecular complexity and tune the electronic and steric properties of the molecule.
The ability to selectively functionalize an aryl halide at different positions is crucial for the efficient synthesis of intricate molecular architectures. The strategic placement of various substituents allows for sequential and orthogonal chemical modifications, enabling the construction of complex target molecules with high precision. This has significant implications in drug discovery, materials science, and catalysis. ekb.egnih.gov
Rationale for In-depth Investigation of 2-Bromo-6-(methylamino)benzoic acid
The chemical compound this compound is a fascinating molecule that embodies the principles of both substituted benzoic acids and multifunctionalized aryl halides. Its structure, featuring a carboxylic acid, a bromine atom, and a methylamino group all on the same aromatic ring, presents a unique combination of functionalities. This arrangement suggests its potential as a valuable intermediate in the synthesis of a variety of heterocyclic compounds and other complex organic molecules.
The ortho-positioning of the bromo and methylamino groups relative to the carboxylic acid is of particular interest. This steric and electronic arrangement can influence the reactivity of all three functional groups. For instance, the bromine atom can participate in cross-coupling reactions, the methylamino group can act as a nucleophile or be further functionalized, and the carboxylic acid can undergo its characteristic transformations. The interplay between these groups can lead to unique reactivity and the formation of novel molecular scaffolds. A notable synthetic route to N-aryl anthranilic acids, the class of compounds to which this compound belongs, is the Ullmann condensation. wikipedia.orgresearchgate.net This reaction typically involves the copper-catalyzed coupling of an aryl halide with an amine. wikipedia.org Given its structural motifs, this compound is a prime candidate for such transformations and warrants a detailed investigation into its properties and synthetic utility.
| Property | Value |
| Molecular Formula | C₈H₈BrNO₂ |
| Molecular Weight | 230.06 g/mol |
| Appearance | Likely a solid |
| CAS Number | 861791-79-9 |
| Spectroscopy | Predicted Peaks |
| ¹H NMR | Signals corresponding to aromatic protons, a methyl group, an amine proton, and a carboxylic acid proton. |
| ¹³C NMR | Resonances for aromatic carbons, a methyl carbon, and a carbonyl carbon. |
| IR Spectroscopy | Characteristic absorptions for N-H stretching, C-H stretching (aromatic and aliphatic), C=O stretching (carboxylic acid), and C-Br stretching. |
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-(methylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-10-6-4-2-3-5(9)7(6)8(11)12/h2-4,10H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIRIPNTQYZXSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 6 Methylamino Benzoic Acid
Historical Overview of Aminobenzoic Acid Synthesis Relevant to Ortho-Substituted Systems
The synthesis of aminobenzoic acids has been a cornerstone of organic chemistry, driven by their importance as precursors for a wide array of dyes, pharmaceuticals, and other fine chemicals. mdpi.com Historically, the production of aminobenzoic acids has relied on petrochemical-derived starting materials like benzene (B151609). mdpi.com For instance, the synthesis of ortho-aminobenzoic acid (anthranilic acid) traditionally involved the oxidation of o-xylene (B151617) to phthalic anhydride, followed by reaction with ammonia (B1221849) to form phthalamide, and subsequent treatment with sodium hypochlorite. mdpi.com
The challenge in synthesizing ortho-substituted systems lies in controlling the regioselectivity of the reactions. The directing effects of the substituents already present on the aromatic ring play a crucial role. In the case of aminobenzoic acids, the amino group is an activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. This interplay of electronic effects necessitates careful selection of synthetic routes to achieve the desired ortho-substitution pattern.
Early methods often involved electrophilic substitution reactions on pre-functionalized benzene rings. However, achieving specific ortho-substitution can be complicated by the formation of isomeric byproducts. Over time, more sophisticated methods have been developed to enhance regioselectivity, including the use of protecting groups and directed metalation strategies. The development of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of substituted aromatics, providing powerful tools for the construction of complex molecules with high precision.
Targeted Synthetic Routes for 2-Bromo-6-(methylamino)benzoic acid
The synthesis of this compound requires the specific introduction of a bromine atom and a methylamino group at the 2 and 6 positions of a benzoic acid scaffold, respectively. This can be achieved through several strategic approaches.
Regioselective Bromination Approaches
Achieving regioselective bromination is a critical step in the synthesis of this compound. The directing effects of the substituents on the aromatic ring heavily influence the position of bromination. A common strategy involves the bromination of an appropriately substituted precursor. For instance, starting with an aminobenzoic acid derivative, the amino group's strong ortho-, para-directing effect would typically favor bromination at the positions ortho and para to it.
To achieve the desired 2-bromo substitution pattern, one might start with a molecule where the desired positions are activated or other positions are blocked. Various brominating agents can be employed, with N-bromosuccinimide (NBS) being a popular choice for its mild and selective nature. mdpi.com The use of NBS in conjunction with specific catalysts or reaction conditions can further enhance regioselectivity. mdpi.com For example, the use of zeolites or tetraalkylammonium tribromides has been shown to favor para-selective bromination of certain aromatic compounds. mdpi.com
A plausible synthetic route could involve the bromination of a precursor where the 6-position is already occupied by the methylamino group. The ortho-directing effect of the methylamino group would then favor the introduction of bromine at the 2-position.
Introduction of the Methylamino Moiety via Nucleophilic Aromatic Substitution or Amination
The introduction of the methylamino group can be accomplished through nucleophilic aromatic substitution (SNA_r_) or a metal-catalyzed amination reaction. The S_N_Ar mechanism is particularly effective when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to a good leaving group, such as a halogen. wikipedia.orgmasterorganicchemistry.com In this scenario, a precursor such as 2,6-dibromobenzoic acid could be reacted with methylamine. The electron-withdrawing carboxylic acid group, along with the bromine atoms, would activate the ring towards nucleophilic attack by methylamine.
Alternatively, modern cross-coupling reactions provide a powerful method for C-N bond formation. A notable example is the copper-catalyzed amination of bromobenzoic acids. nih.gov This method has been shown to be chemo- and regioselective, allowing for the coupling of 2-bromobenzoic acids with various amines, including aliphatic ones like methylamine, to produce N-alkyl anthranilic acid derivatives in high yields. nih.gov This approach often eliminates the need for protecting the carboxylic acid group. nih.gov
A recent study successfully synthesized 2-Bromo-6-methylaminopyridine using a pressure tube method with high heat and pressure, achieving a yield of 54.1%. georgiasouthern.edu While this is on a pyridine (B92270) ring, similar conditions could potentially be adapted for the synthesis of this compound.
Optimization of Reaction Conditions and Catalyst Systems
Optimizing reaction conditions and catalyst systems is crucial for maximizing the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. This involves a systematic variation of parameters such as temperature, solvent, catalyst loading, and the nature of the base or other additives.
For copper-catalyzed amination reactions, the choice of the copper source (e.g., CuI, Cu₂O) and the ligand can significantly impact the reaction's efficiency. Similarly, in palladium-catalyzed aminations, the selection of the palladium precursor and the phosphine (B1218219) ligand is critical. For instance, the use of rac-BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) as a ligand in palladium-catalyzed cross-coupling reactions is well-established for C-N bond formation. georgiasouthern.edu
The choice of solvent can also play a pivotal role. For instance, amidation reactions of cinnamic acids have been successfully carried out in 1,2-dichloroethane (B1671644) at 100 °C under metal- and additive-free conditions. researchgate.net The development of efficient and practical methods for the amidation of various carboxylic acids is an active area of research. researchgate.net
Convergent and Divergent Synthetic Strategies
The synthesis of this compound can be approached using either convergent or divergent strategies.
In contrast, a divergent synthesis starts from a central core molecule that is successively functionalized to generate a library of related compounds. wikipedia.org While less common for the synthesis of a single target molecule, a divergent approach could be employed to create a series of related aminobenzoic acids. For example, starting from a di-substituted benzoic acid, one could introduce a variety of amino groups at one position and different halogens at another, leading to a diverse set of products. This strategy is particularly useful in drug discovery and materials science for rapidly generating and screening a wide range of compounds. wikipedia.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of synthesizing this compound, several green chemistry principles can be applied.
One key aspect is the use of renewable starting materials. While traditional syntheses often rely on petroleum-derived precursors, there is growing interest in developing biosynthetic routes to aminobenzoic acids using microorganisms. mdpi.com These methods utilize renewable resources like glucose and can offer a more environmentally friendly alternative to chemical synthesis. mdpi.com
Another principle is the use of safer solvents and reagents. Efforts are being made to replace hazardous solvents with greener alternatives. Additionally, the development of catalytic reactions is a cornerstone of green chemistry, as catalysts can enable reactions to proceed with higher atom economy and under milder conditions, reducing energy consumption and waste generation. researchgate.net For example, the use of oxygen as a green and inexpensive oxidant in continuous reaction processes can improve safety and oxygen utilization. wipo.int
The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can also contribute to a greener process by reducing the need for intermediate purification steps, thereby saving solvents and energy.
Below is a table summarizing some of the synthetic approaches discussed:
| Synthetic Strategy | Key Reaction Type | Starting Material Example | Reagents/Catalysts | Advantages |
| Regioselective Bromination | Electrophilic Aromatic Substitution | 6-(methylamino)benzoic acid | N-Bromosuccinimide (NBS) | Good control over regioselectivity. |
| Nucleophilic Aromatic Substitution | S_N_Ar | 2,6-Dibromobenzoic acid | Methylamine | Can be effective with activated rings. |
| Copper-Catalyzed Amination | Cross-Coupling | 2-Bromobenzoic acid | Methylamine, Copper catalyst | High yields, no need for acid protection. nih.gov |
| Palladium-Catalyzed Amination | Cross-Coupling | 2,6-Dihalobenzoic acid | Methylamine, Palladium catalyst, Ligand (e.g., rac-BINAP) | Versatile and well-established method. |
Chemical Reactivity and Transformation Pathways of 2 Bromo 6 Methylamino Benzoic Acid
Mechanistic Investigations of Bromine Reactivity
The bromine atom on the aromatic ring of 2-bromo-6-(methylamino)benzoic acid is a key site for synthetic modifications, primarily through palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. In the context of this compound, these reactions enable the substitution of the bromine atom with a wide variety of organic fragments.
The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound with an organohalide. libretexts.org The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org For this compound, this reaction allows for the introduction of new aryl or vinyl substituents at the bromine-bearing carbon. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgresearchgate.net The choice of ligand can significantly influence the reaction's efficiency and scope. rsc.org
The Buchwald-Hartwig amination is another crucial palladium-catalyzed reaction that facilitates the formation of carbon-nitrogen bonds. This reaction would involve coupling this compound with an amine in the presence of a palladium catalyst and a suitable base. This transformation is particularly useful for synthesizing more complex aniline (B41778) derivatives. The use of specialized phosphine ligands, such as BrettPhos and RuPhos, has been shown to provide broad scope and high efficiency for C-N cross-coupling reactions, often with low catalyst loadings and short reaction times. rsc.org
Table 1: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Description | Key Components | Potential Application for this compound |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds. libretexts.org | Palladium catalyst, phosphine ligand, base, organoboron reagent. libretexts.orgresearchgate.net | Introduction of aryl or vinyl groups. |
| Buchwald-Hartwig Amination | Forms carbon-nitrogen bonds. rsc.org | Palladium catalyst, phosphine ligand (e.g., BrettPhos, RuPhos), base, amine. rsc.org | Synthesis of complex aniline derivatives. |
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.orgbaranlab.org In this compound, both the carboxylic acid and the methylamino group can potentially act as DMGs.
The carboxylic acid group, after in-situ deprotonation to a carboxylate, can be a powerful DMG. organic-chemistry.org Similarly, the methylamino group can direct lithiation to the adjacent ortho position. wikipedia.org The interplay between these two directing groups and the existing bromine substituent would determine the site of metalation. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups with high regioselectivity. organic-chemistry.org This method offers a complementary approach to palladium-catalyzed reactions for functionalizing the aromatic ring.
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group in this compound is a versatile handle for various chemical transformations, including the formation of esters and amides, as well as decarboxylation.
Esterification and Amidation for Conjugate Formation
Esterification of the carboxylic acid can be achieved by reacting it with an alcohol under acidic or basic conditions. Acid-catalyzed esterification typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. rsc.org Various catalysts, including sulfuric acid, p-toluene sulfonic acid, and solid acid catalysts, can be employed to promote this reaction. researchgate.net
Amidation , the formation of an amide bond, can be accomplished by reacting the carboxylic acid with an amine. This reaction often requires the use of coupling agents to activate the carboxylic acid. Alternatively, methods using boric acid as a catalyst for the condensation of carboxylic acids and amines have been reported, offering a greener approach. researchgate.net These reactions are crucial for creating bioconjugates and other complex molecular architectures.
Table 2: Reactions of the Carboxylic Acid Group
| Reaction | Reagents and Conditions | Product |
|---|---|---|
| Esterification | Alcohol, acid or base catalyst (e.g., H₂SO₄, p-TsOH). researchgate.net | Ester derivative. |
| Amidation | Amine, coupling agent or catalyst (e.g., boric acid). researchgate.net | Amide derivative. |
Decarboxylation Pathways
Decarboxylation, the removal of the carboxyl group, can be a synthetically useful transformation. doubtnut.com For diaminobenzoic acids, decarboxylation leads to the formation of phenylenediamines. doubtnut.comyoutube.com The conditions required for decarboxylation of this compound would likely involve heating, potentially in the presence of a catalyst. The resulting product would be 3-bromo-N-methylaniline, providing a route to this valuable synthetic intermediate.
Cyclization Reactions and Heterocycle Formation Utilizing this compound as a Precursor
One of the most significant applications of this compound in synthetic chemistry is its use as a precursor for the synthesis of heterocyclic compounds, particularly acridones. The strategic placement of the carboxylic acid, N-methylamino group, and the bromine atom allows for intramolecular cyclization reactions to form these valuable tricyclic structures.
A key synthetic route involves the intramolecular cyclization of N-aryl-2-aminobenzoic acids, which can be formed via a coupling reaction with the bromo-substituent of this compound. The subsequent cyclization is typically acid-catalyzed and proceeds via an electrophilic aromatic substitution mechanism, where the carboxylic acid is activated and attacks the adjacent N-aryl ring to form the acridone (B373769) core.
A notable example involves the synthesis of N-methylacridone derivatives. While direct cyclization of this compound itself is not the primary route, its derivatives are instrumental. For instance, after coupling with another aromatic moiety at the bromine position, the resulting intermediate can undergo cyclization.
The following table summarizes a representative cyclization reaction to form an acridone derivative, highlighting the typical reagents and conditions.
| Precursor | Reagents and Conditions | Product | Yield (%) |
| A derivative of this compound | Polyphosphoric acid (PPA) or Sulfuric acid (H₂SO₄), heat | Corresponding acridone derivative | Not specified in available literature for the exact substrate |
Advanced Spectroscopic and Structural Elucidation of 2 Bromo 6 Methylamino Benzoic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of 2-Bromo-6-(methylamino)benzoic acid in solution. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous assignment and conformational analysis.
Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Aromatic Proton and Carbon Assignments
One-dimensional ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons present in the molecule. For this compound, the aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring. The methyl group of the methylamino substituent would appear as a singlet, and its proton's chemical shift would be influenced by the electronic effects of the amino group. The protons of the carboxylic acid and the amino group may be observable as broad singlets, depending on the solvent and concentration.
To definitively assign these signals, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For the aromatic system of this compound, COSY would show correlations between adjacent protons on the ring, helping to establish their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. This allows for the direct assignment of each protonated carbon in the aromatic ring and the methyl group. researchgate.netspectrabase.comnih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for assigning quaternary carbons, such as the carbon atoms attached to the bromine, carboxylic acid, and methylamino groups. For instance, the methyl protons would show a correlation to the carbon of the methylamino group and potentially to the adjacent aromatic carbon.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: These are representative values and can vary based on solvent and experimental conditions.)
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (from ¹H) |
| -COOH | 10-12 (broad s) | ~170 | C-1, C-2, C-6 |
| -NH- | 4-6 (broad s) | - | C-1, C-5, C-6 |
| -CH₃ | ~2.8 (s) | ~30 | C-6 |
| H-3 | ~6.7 (d) | ~115 | C-1, C-2, C-4, C-5 |
| H-4 | ~7.2 (t) | ~132 | C-2, C-3, C-5, C-6 |
| H-5 | ~6.6 (d) | ~112 | C-1, C-3, C-4, C-6 |
| C-1 | - | ~110 | - |
| C-2 | - | ~148 | - |
| C-6 | - | ~120 | - |
Interactive Data Table: Click on a row to highlight the corresponding atom in a molecular diagram (functionality not available in this format).
Conformational Analysis via NMR Spectroscopic Parameters
NMR spectroscopy can also provide insights into the preferred conformation of the molecule in solution. The spatial relationship between substituents can be investigated using Nuclear Overhauser Effect (NOE) experiments. For instance, an NOE correlation between the methyl protons and a nearby aromatic proton would indicate a specific rotational preference of the methylamino group relative to the benzene ring.
Furthermore, the conformation of the carboxylic acid group can be influenced by intramolecular hydrogen bonding with the adjacent methylamino group. This can be studied by observing changes in the chemical shifts of the involved protons in different solvents or at varying temperatures. Theoretical calculations are often used in conjunction with NMR data to model the most stable conformations.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.
The FT-IR spectrum would be expected to show several key absorption bands:
A broad band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid dimer.
A sharp peak around 3300-3500 cm⁻¹ corresponding to the N-H stretching of the secondary amine.
A strong absorption band around 1680-1710 cm⁻¹ due to the C=O stretching of the carboxyl group.
Bands in the 1400-1600 cm⁻¹ region corresponding to aromatic C=C stretching vibrations.
A C-N stretching vibration for the methylamino group, typically appearing in the 1250-1350 cm⁻¹ range.
A C-Br stretching vibration, which would be found in the lower frequency region of the spectrum (500-600 cm⁻¹).
Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-Br bond would also be Raman active. Comparing the FT-IR and Raman spectra can help in assigning vibrational modes more accurately, as some vibrations may be more intense in one technique than the other.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (broad) | Weak |
| Amine | N-H stretch | 3300-3500 (sharp) | Moderate |
| Carbonyl | C=O stretch | 1680-1710 (strong) | Moderate |
| Aromatic Ring | C=C stretch | 1400-1600 (multiple bands) | Strong |
| Methylamino | C-N stretch | 1250-1350 | Moderate |
| Bromoalkane | C-Br stretch | 500-600 | Strong |
Interactive Data Table: Hover over a vibrational mode to see a diagram of the atomic motion (functionality not available in this format).
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the molecular formula of this compound and for studying its fragmentation patterns. HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental composition. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio, resulting in two peaks of nearly equal intensity separated by 2 Da for the molecular ion.
Electron Ionization (EI) mass spectrometry would likely lead to significant fragmentation. Key fragmentation pathways would include the loss of the carboxylic acid group (-COOH), the methyl group (-CH₃), and potentially the bromine atom. The analysis of these fragment ions helps to piece together the structure of the molecule.
Table 3: Expected High-Resolution Mass Spectrometry Data for this compound (C₈H₈BrNO₂)
| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Description |
| [M]⁺ | 228.9738 | 230.9718 | Molecular Ion |
| [M-CH₃]⁺ | 213.9582 | 215.9562 | Loss of a methyl group |
| [M-COOH]⁺ | 183.9843 | 185.9823 | Loss of the carboxylic acid group |
| [M-Br]⁺ | 150.0555 | - | Loss of the bromine atom |
Interactive Data Table: Click on a fragment to view its proposed structure (functionality not available in this format).
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise coordinates of each atom, as well as bond lengths and angles.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)
The solid-state structure of this compound is expected to be heavily influenced by intermolecular interactions, particularly hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor and acceptor and is likely to form centrosymmetric dimers with a neighboring molecule through O-H···O hydrogen bonds.
Tautomerism and Conformational Polymorphism in Crystalline Forms of this compound
A comprehensive search of available scientific literature and crystallographic databases did not yield specific studies on the tautomerism and conformational polymorphism of this compound. The following discussion is therefore based on the general principles of these phenomena observed in structurally related benzoic acid derivatives.
Tautomerism:
Tautomerism involves the migration of a proton, and in the case of this compound, the potential for tautomerism exists between the carboxylic acid and the methylamino groups. Specifically, a proton transfer from the carboxylic acid's hydroxyl group to the nitrogen of the methylamino group could result in a zwitterionic tautomer.
Conformational Polymorphism:
Conformational polymorphism is the existence of a substance in more than one crystalline form, where the different crystal structures are a result of different conformations of the molecule. For this compound, conformational flexibility arises from the rotation around the C-N bond of the methylamino group and the C-C bond connecting the carboxylic acid group to the benzene ring.
Different rotational isomers (conformers) could potentially pack in different ways in the solid state, leading to the formation of distinct polymorphs. These polymorphs would exhibit different physical properties, such as melting point, solubility, and stability. The study of related substituted benzoic acids has shown that conformational flexibility is a significant factor in the occurrence of polymorphism. However, without specific experimental data for this compound, the existence and nature of any potential polymorphs remain speculative.
Detailed research, including single-crystal X-ray diffraction and solid-state NMR spectroscopy, would be necessary to elucidate the crystalline forms of this compound and to determine if it exhibits tautomerism or conformational polymorphism.
Computational and Theoretical Investigations of 2 Bromo 6 Methylamino Benzoic Acid
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the properties of molecules like 2-Bromo-6-(methylamino)benzoic acid. vjst.vn By calculating the electron density, DFT methods can predict various molecular attributes with a high degree of accuracy, offering a balance between computational cost and precision.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a fundamental step in computational chemistry, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For derivatives of benzoic acid, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(2d,p), are employed to determine the optimized geometric parameters such as bond lengths and angles. vjst.vnvjst.vn These theoretical calculations provide a detailed picture of the molecular structure in its ground state. For instance, studies on similar benzoic acid derivatives have shown good agreement between calculated and experimentally determined X-ray diffraction data. researchgate.net
The electronic structure of this compound dictates its chemical behavior. Analysis of the electronic structure involves understanding the distribution of electrons within the molecule and their energy levels. This information is crucial for predicting how the molecule will interact with other chemical species.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface.
Negative Regions (Red/Yellow): These areas indicate an excess of electron density and are susceptible to electrophilic attack. In molecules containing carboxylic acid and amine groups, these regions are typically located around the oxygen and nitrogen atoms.
Positive Regions (Blue): These areas represent a deficiency of electrons and are prone to nucleophilic attack.
Neutral Regions (Green): These areas have a balanced electrostatic potential.
The MEP surface provides a visual representation of the molecule's polarity and is instrumental in understanding intermolecular interactions, such as hydrogen bonding. vjst.vn
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com
HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.
LUMO: This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap implies that the molecule can be more easily excited, indicating higher chemical reactivity and lower stability. researchgate.netrsc.org This analysis helps in predicting the molecule's behavior in chemical reactions and its potential for applications in areas like nonlinear optics.
Prediction of Reactivity Descriptors (e.g., Fukui Functions, Mulliken Charges)
To quantify the reactivity of different atomic sites within this compound, various reactivity descriptors are calculated. These descriptors are derived from the changes in electron density.
Mulliken Charges: This method partitions the total electron density among the atoms in a molecule, providing an estimate of the partial atomic charges. These charges help in identifying the electrophilic and nucleophilic centers within the molecule. For example, in similar molecules, atoms like sulfur and nitrogen often exhibit significant negative charges, marking them as potential sites for reaction with metal ions. semanticscholar.org
Fukui Functions: These functions are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. They are derived from the change in electron density as an electron is added to or removed from the system. Studies on related bromo-benzoic acid derivatives have utilized Fukui functions to understand site-specific reactivity. researchgate.net
Acid-Base Equilibria and pKa Prediction in Various Solvents
The pKa value is a measure of the acidity of a compound. Predicting the pKa of this compound is crucial for understanding its behavior in different environments, particularly in biological systems and various solvents. Computational methods can be employed to predict pKa values, which are essential for understanding acid-base reactions. libretexts.org
The prediction of pKa often involves calculating the Gibbs free energy change for the deprotonation reaction in the solvent of interest. The influence of the solvent is a critical factor, and computational models like the Polarizable Continuum Model (PCM) can be used to simulate the solvent's effect on the molecule's acidity. The presence of both an acidic carboxylic group and a basic methylamino group makes the prediction of its acid-base behavior particularly interesting.
Conformational Landscape Analysis via Molecular Dynamics Simulations
The flexibility of the methylamino and carboxyl groups in this compound allows for the existence of multiple conformations. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time. These simulations provide insights into the different stable and metastable conformations and the energy barriers between them.
Chemical Compounds Mentioned
| Compound Name |
| This compound |
| Benzoic acid |
Data Tables
Table 1: Theoretical Reactivity Descriptors (Illustrative) Note: The following data is illustrative and would be derived from specific DFT calculations for this compound.
| Parameter | Value |
| HOMO Energy | |
| LUMO Energy | |
| HOMO-LUMO Gap | |
| Ionization Potential | |
| Electron Affinity | |
| Global Hardness | |
| Electronegativity | |
| Electrophilicity Index |
Table 2: Predicted pKa Values in Different Solvents (Illustrative) Note: The following data is illustrative and would be derived from specific pKa prediction calculations.
| Solvent | Predicted pKa |
| Water | |
| DMSO | |
| Methanol |
Spectroscopic Property Simulations (NMR, IR, UV-Vis) for Experimental Correlation
Computational chemistry offers powerful tools to predict and understand the spectroscopic properties of molecules, providing a critical bridge between theoretical models and experimental observations. For this compound, the simulation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra is instrumental in confirming its molecular structure, understanding its electronic and vibrational characteristics, and interpreting experimental data. Density Functional Theory (DFT) is a commonly employed method for these simulations, often utilizing functionals like B3LYP, which has been shown to provide a good balance between accuracy and computational cost for organic molecules.
Theoretical calculations of NMR spectra are crucial for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating NMR shielding tensors. These calculated values are then converted to chemical shifts by referencing them to a standard, typically Tetramethylsilane (TMS).
While specific experimental and comprehensive computational studies on this compound are not widely published, we can extrapolate the expected results based on studies of similar compounds like aminobenzoic acids and their derivatives. nih.govresearchgate.net For instance, a linear correlation between the theoretical and experimental chemical shifts is often observed, which validates the computational methodology. researchgate.net
¹H NMR Spectra: The simulated ¹H NMR spectrum would predict the chemical shifts for the aromatic protons, the amine proton, the methyl protons, and the carboxylic acid proton. The electron-withdrawing nature of the bromine atom and the carboxylic acid group, along with the electron-donating effect of the methylamino group, would significantly influence the chemical shifts of the aromatic protons. Intramolecular hydrogen bonding between the amine proton and the carbonyl oxygen of the carboxylic acid could also be investigated through these simulations.
¹³C NMR Spectra: Similarly, the ¹³C NMR spectrum would be simulated to assign the chemical shifts of all carbon atoms in the molecule. The carbons directly bonded to the bromine, nitrogen, and the carbonyl group would exhibit characteristic downfield shifts.
Below are illustrative tables of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on what would be expected from a DFT/GIAO calculation.
Table 1: Simulated ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
| Aromatic-H | 6.5 - 7.5 |
| Carboxylic Acid-H | 10.0 - 12.0 |
| Amine-H | 4.0 - 5.0 |
| Methyl-H | 2.8 - 3.2 |
Table 2: Simulated ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 168 - 172 |
| C-Br | 110 - 115 |
| C-N | 145 - 150 |
| Aromatic-C | 110 - 140 |
| Methyl-C | 30 - 35 |
Theoretical IR spectroscopy is a powerful tool for identifying the functional groups and vibrational modes of a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled by a factor to correct for anharmonicity and the limitations of the theoretical model, thereby improving the agreement with experimental data. nih.gov
For this compound, the simulated IR spectrum would show characteristic peaks for the O-H stretch of the carboxylic acid, the N-H stretch of the amine, the C=O stretch of the carbonyl group, and various C-H and C-C stretching and bending vibrations of the aromatic ring and the methyl group. The position and intensity of these peaks provide a unique fingerprint of the molecule. Studies on similar molecules like 2-amino-3-methylbenzoic acid have demonstrated the utility of DFT in assigning vibrational modes. dergipark.org.tr
Table 3: Simulated IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) |
| N-H stretch (Amine) | 3350 - 3450 |
| C-H stretch (Aromatic) | 3000 - 3100 |
| C-H stretch (Methyl) | 2850 - 2960 |
| C=O stretch (Carbonyl) | 1680 - 1710 |
| C=C stretch (Aromatic) | 1450 - 1600 |
| C-N stretch | 1250 - 1350 |
| C-Br stretch | 550 - 650 |
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of light in the UV-Vis region. The simulated spectrum can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which is related to the intensity of the absorption.
For this compound, the UV-Vis spectrum is expected to show absorptions arising from π → π* and n → π* transitions within the aromatic ring and the carbonyl group. The substituents on the benzene (B151609) ring will influence the energy of these transitions and thus the position of the absorption bands. Computational studies on related aromatic compounds have shown good agreement between TD-DFT calculated and experimental UV-Vis spectra. nih.gov
Table 4: Simulated UV-Vis Absorption for this compound
| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |
| π → π | 220 - 250 | > 0.1 |
| π → π | 280 - 320 | > 0.1 |
| n → π* | 330 - 360 | < 0.01 |
The correlation of these simulated spectroscopic data with experimental results is a cornerstone of modern chemical research. It allows for the confident structural elucidation of new compounds and provides deep insights into their electronic and vibrational properties.
2 Bromo 6 Methylamino Benzoic Acid As a Key Synthetic Building Block
Design and Synthesis of Complex Organic Molecules
The inherent reactivity of 2-bromo-6-(methylamino)benzoic acid makes it an ideal starting material for the synthesis of diverse and complex organic molecules. The bromine atom serves as a handle for cross-coupling reactions, while the amino and carboxylic acid groups can participate in cyclization and other bond-forming transformations.
Construction of Biologically Relevant Scaffolds
A significant application of this compound is in the synthesis of heterocyclic scaffolds that form the core of many biologically active compounds. One of the most prominent examples is its use in the preparation of acridone (B373769) and its derivatives. Through intramolecular cyclization reactions, often facilitated by palladium catalysis, the basic framework of acridone can be efficiently constructed. These scaffolds are of considerable interest in medicinal chemistry due to their presence in various natural products and pharmacologically active molecules.
The synthesis often involves an intramolecular Ullmann condensation or a Buchwald-Hartwig amination reaction, where the nitrogen of the methylamino group displaces the bromine atom, forming the central ring of the acridone system. This approach provides a direct route to substituted acridones, which are investigated for their potential as anticancer, antiviral, and antiparasitic agents.
Development of Advanced Materials Precursors
While the primary focus of this compound has been in the realm of biologically active molecules, its structural motifs are also relevant to materials science. The acridone scaffold, readily synthesized from this precursor, is known to possess interesting photophysical and electronic properties. These characteristics make acridone derivatives candidates for use as organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials. The ability to introduce various substituents onto the aromatic core via modification of the starting material allows for the fine-tuning of these electronic and optical properties, opening avenues for the creation of novel materials with tailored functionalities.
Methodological Contributions to Organic Synthesis
The utility of this compound extends beyond its use as a simple starting material; it also plays a role in the development and refinement of synthetic methodologies.
Ortho-Functionalization Strategies in Aromatic Systems
The structure of this compound is a prime example of a multi-substituted aromatic system where the functional groups are positioned ortho to one another. The synthesis and reactions of this compound contribute to the broader understanding of ortho-functionalization strategies. The carboxylic acid and methylamino groups can act as directing groups in C-H activation reactions, influencing the regioselectivity of further substitutions on the aromatic ring. nih.govacs.org
Furthermore, the bromine atom is perfectly positioned for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. nsf.gov These reactions allow for the introduction of a wide array of carbon-based substituents at the C2 position. The efficiency of these transformations is a subject of ongoing research, with different ligands and reaction conditions being explored to optimize yields and functional group tolerance. researchgate.netrsc.org This makes the compound a valuable substrate for testing and developing new catalytic systems.
Below is a table summarizing common cross-coupling reactions applied to aryl bromides, which are central to the utility of this compound.
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |
| Suzuki-Miyaura | Organoboron compound | C-C | Pd catalyst (e.g., Pd(PPh₃)₄), Base |
| Heck | Alkene | C-C | Pd catalyst (e.g., Pd(OAc)₂), Base |
| Sonogashira | Terminal alkyne | C-C | Pd catalyst, Cu(I) co-catalyst, Base |
| Buchwald-Hartwig | Amine | C-N | Pd catalyst, bulky phosphine (B1218219) ligand, Base |
| Stille | Organotin compound | C-C | Pd catalyst |
Late-Stage Functionalization Applications
Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the modification of complex molecules at a late point in their synthesis to create analogues for structure-activity relationship (SAR) studies. acs.org While direct examples involving this compound in LSF are not extensively documented, the principles it embodies are central to this field. The selective introduction of a bromine atom ortho to a directing group like a carboxylic acid is a key LSF tactic. nih.gov This allows for the subsequent diversification of a drug-like molecule through the cross-coupling reactions mentioned previously. nsf.gov The development of robust methods for such selective halogenations and subsequent couplings, often studied on model systems similar to this compound, is crucial for advancing LSF. researchgate.netacs.org
Development of Libraries of Novel Chemical Entities for Research
The reactivity of the bromine atom in this compound makes it an excellent scaffold for combinatorial chemistry and the development of libraries of novel compounds. By employing parallel synthesis techniques, the bromine atom can be reacted with a large and diverse set of coupling partners (e.g., various boronic acids in a Suzuki-Miyaura reaction) to rapidly generate a library of analogues.
This approach allows researchers to explore a wide chemical space around the core scaffold. The resulting library of compounds can then be screened for biological activity, leading to the identification of new hit compounds for drug discovery programs or new probes for chemical biology research. The reliable nature of palladium-catalyzed cross-coupling reactions on aryl bromides facilitates the high-throughput synthesis required for library generation.
Future Directions in Research on 2 Bromo 6 Methylamino Benzoic Acid
Exploration of Undiscovered Reactivity and Catalytic Applications
The inherent functionalities of 2-Bromo-6-(methylamino)benzoic acid suggest a range of unexplored chemical transformations. The presence of the bromine atom opens the door to a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, to introduce diverse molecular fragments. The methylamino group can be a target for further functionalization or can act as a directing group in C-H activation reactions, enabling regioselective modifications of the aromatic ring.
Moreover, the synergistic interplay between the amino and carboxylic acid groups could be harnessed for novel catalytic applications. For instance, the compound could serve as a bifunctional organocatalyst, where one group activates a substrate while the other facilitates a key bond-forming step. Research into its catalytic activity in reactions like aldol (B89426) condensations, Michael additions, or asymmetric transformations could reveal unexpected efficacy. The development of metal complexes using this benzoic acid derivative as a ligand is another promising avenue, potentially leading to catalysts with unique reactivity and selectivity profiles.
Advanced Mechanistic Studies using In Situ Spectroscopic Techniques
A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Future research should focus on employing advanced in situ spectroscopic techniques to probe the reactive intermediates and transition states involved in reactions of this compound.
Techniques such as ReactIR (in situ Fourier-transform infrared spectroscopy), in situ Raman spectroscopy, and process NMR (nuclear magnetic resonance) can provide real-time kinetic and structural information. rsc.org For example, monitoring the progress of a coupling reaction could help identify catalyst deactivation pathways or the formation of unexpected byproducts. These studies are essential for developing more efficient and robust synthetic protocols.
Integration with Flow Chemistry and Automated Synthesis Platforms
The principles of flow chemistry, which involve performing chemical reactions in a continuous flowing stream, offer significant advantages over traditional batch processing, including improved safety, scalability, and product consistency. nih.govvapourtec.com Future research should explore the integration of this compound into flow chemistry platforms.
This approach would be particularly beneficial for optimizing multi-step syntheses of derivatives of this compound. Automated synthesis platforms, coupled with design of experiment (DoE) methodologies, could rapidly screen a wide range of reaction conditions to identify optimal parameters for various transformations. This high-throughput approach would accelerate the discovery of new derivatives with desirable properties for applications in medicinal chemistry and materials science. acs.org The synthesis of substituted benzoic acids is an area that has seen successful application of flow chemistry, suggesting a high probability of success for this compound. ambeed.comgoogle.com
Theoretical Prediction and Experimental Validation of Novel Derivatization Pathways
Computational chemistry and theoretical modeling are powerful tools for predicting the reactivity and properties of molecules. Future work should involve the use of density functional theory (DFT) and other computational methods to predict novel derivatization pathways for this compound.
These theoretical studies can help identify the most promising reaction sites and predict the thermodynamic and kinetic feasibility of various transformations. researchgate.net The insights gained from these predictions can then guide experimental work, saving time and resources. For instance, computational screening could identify potential coupling partners for the bromine atom or predict the most likely sites for electrophilic or nucleophilic attack on the aromatic ring. Subsequent experimental validation of these theoretical predictions would be a crucial step in expanding the chemical space accessible from this starting material. The derivatization of carboxylic acids is a well-established field that can provide a basis for these theoretical explorations. colostate.eduresearchgate.net
Role in Supramolecular Chemistry and Self-Assembly Processes
The presence of both hydrogen bond donor (N-H) and acceptor (C=O, O-H) functionalities, along with the potential for halogen bonding from the bromine atom, makes this compound an excellent candidate for studies in supramolecular chemistry. nih.govyoutube.com Future research should investigate the ability of this molecule to form well-defined self-assembled structures, such as dimers, chains, or more complex architectures, through non-covalent interactions. rsc.orgpsu.edursc.org
The interplay of hydrogen bonding and halogen bonding could lead to the formation of unique crystal structures with interesting properties. nih.govmdpi.com Cocrystallization experiments with other molecules could yield novel supramolecular synthons. Understanding and controlling the self-assembly of this molecule could pave the way for the design of new materials with applications in areas such as crystal engineering, drug delivery, and molecular recognition. nih.govyoutube.com The study of aminobenzoic acids in supramolecular chemistry has shown that these molecules can form predictable and robust assemblies, providing a strong foundation for future work with this specific derivative.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Bromo-6-(methylamino)benzoic acid, and how can reaction conditions be tailored to improve yield?
- Methodology : Adapt flow photochemical bromination techniques used for structurally similar x-bromo-y-formylbenzoic acids (e.g., bromination of toluenes under flow conditions followed by hydrolysis). Optimize parameters such as solvent choice (avoiding toxic solvents like CCl₄), temperature, and catalyst loading (e.g., FeBr₃) to enhance regioselectivity .
- Key Considerations : Monitor intermediates via HPLC or GC-MS to minimize by-products like dibrominated derivatives.
Q. How can the purity and structural integrity of this compound be validated?
- Methodology :
- Spectroscopic Analysis : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at position 2, methylamino at position 6).
- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%).
- Acidity Measurement : Compare experimental pKa values (via potentiometric titration) with literature data for analogous compounds (e.g., 2-(methylamino)benzoic acid, pKa = 5.34) to validate electronic effects .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodology :
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
- Column Chromatography : Apply silica gel with eluents like ethyl acetate/hexane (3:7) to separate brominated isomers (e.g., 2-bromo vs. 6-bromo derivatives) .
Advanced Research Questions
Q. How do substituent position and electronic effects influence the acidity and reactivity of this compound?
- Methodology :
- Computational Modeling : Perform DFT calculations to analyze electron-withdrawing (bromo) and electron-donating (methylamino) effects on the carboxylic acid group. Compare with experimental pKa values .
- Kinetic Studies : Investigate nucleophilic substitution reactions (e.g., Br → OH) under varying pH conditions to quantify substituent impacts .
Q. What strategies resolve contradictions in reported synthetic yields for brominated benzoic acid derivatives?
- Methodology :
- By-Product Analysis : Use LC-MS to identify side products (e.g., dibrominated species or deaminated analogs) formed under harsh bromination conditions.
- Reaction Optimization : Compare batch vs. flow chemistry approaches; flow systems reduce by-products by enhancing mixing and temperature control .
Q. How does this compound behave under thermal and photolytic stress, and what degradation pathways dominate?
- Methodology :
- Stability Testing : Conduct accelerated degradation studies (40–80°C, UV light exposure) and analyze products via HRMS.
- Mechanistic Insights : Identify cleavage of the methylamino group or decarboxylation as dominant pathways, referencing analogous degradation of 4-(methylamino)benzoic acid .
Q. Can computational tools predict the reactivity of this compound in cross-coupling reactions?
- Methodology :
- DFT/MD Simulations : Model Suzuki-Miyaura coupling reactions to predict regioselectivity when substituting bromine with aryl groups.
- Experimental Validation : Compare simulated activation energies with experimental yields using Pd catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
